Aminopropyltrimethoxysilane

Description

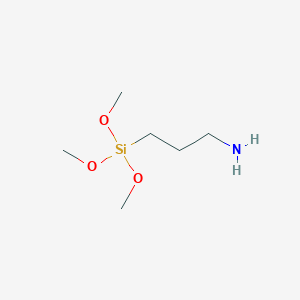

Structure

3D Structure

Properties

IUPAC Name |

3-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJECZPVISLOESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54115-51-4 | |

| Record name | 3-Aminopropyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54115-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0038833 | |

| Record name | 3-(Trimethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear to straw-colored liquid with an ammoniacal odor; [Gelest MSDS] | |

| Record name | 1-Propanamine, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopropyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13822-56-5 | |

| Record name | Aminopropyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13822-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013822565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyltrimethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trimethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0038833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethoxysilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIMETHOXYSILYL)PROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MRY0C9SB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Aminopropyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aminopropyltrimethoxysilane (APTMS), a versatile organosilane compound widely utilized for surface functionalization and as a coupling agent in various scientific and industrial applications, including drug development.

Chemical Structure and Formula

This compound is an amino-functional silane (B1218182) that possesses both organic and inorganic reactivity, enabling it to act as a molecular bridge between different material phases.

The structure consists of a central silicon atom bonded to three methoxy (B1213986) groups and a propyl amine tail. The methoxy groups are hydrolyzable, leading to the formation of reactive silanol (B1196071) groups, while the terminal amine group provides a site for further chemical modification.

Chemical Structure:

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 179.29 g/mol [1] |

| Appearance | Colorless transparent liquid[4][5] |

| Density | 1.027 g/mL at 25 °C[4] |

| Boiling Point | 91-92 °C at 15 mmHg[4] |

| Refractive Index | n20/D 1.424[4] |

| Flash Point | 87 °C (closed cup) |

| Solubility | Reacts with water; soluble in alcohols and acetone[2][5] |

Core Applications in Research and Drug Development

APTMS is a key reagent for the surface modification of materials, a process often referred to as silanization. Its bifunctional nature makes it an excellent coupling agent.

-

Surface Functionalization: The primary application of APTMS is the introduction of amine functional groups onto hydroxylated surfaces such as glass, silica (B1680970), and metal oxides.[6] This process is fundamental for attaching biomolecules.[7]

-

Nanoparticle Modification: APTMS is used to functionalize nanoparticles (e.g., silver, iron oxide, silica) to improve their dispersion, stability, and to allow for the covalent attachment of drugs, proteins, or targeting ligands.[4]

-

Biomolecule Immobilization: The amine-functionalized surfaces created by APTMS treatment can be used to immobilize DNA, proteins, antibodies, and other biomolecules.[7] This is critical for the development of biosensors, diagnostic assays, and targeted drug delivery systems.[6]

-

Adhesion Promotion: In composite materials, APTMS enhances the adhesion between organic polymers and inorganic fillers or substrates.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the surface modification of silica-based substrates using APTMS. These methods can be adapted for various materials, including glass slides, silicon wafers, and silica nanoparticles.

This protocol is suitable for robust and uniform surface functionalization.

-

Substrate Preparation:

-

Thoroughly clean the substrate by sonicating in a sequence of acetone (B3395972), ethanol (B145695), and deionized water (15 minutes each).

-

To activate the surface by generating hydroxyl groups, treat the substrate with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Alternatively, a safer method is to use an oxygen plasma cleaner for 5-10 minutes.

-

Rinse the substrate extensively with deionized water and dry under a stream of nitrogen or in an oven at 110 °C.[8]

-

-

Silanization Reaction:

-

Prepare a 2% (v/v) solution of APTMS in anhydrous toluene (B28343) or acetone in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination.[7][8]

-

Immerse the cleaned and dried substrate in the APTMS solution.

-

Allow the reaction to proceed for 30 seconds to 2 hours at room temperature, or at an elevated temperature (e.g., 70 °C) for a shorter duration.[7][8] The reaction time can be optimized depending on the desired surface coverage.

-

-

Post-Reaction Cleaning:

-

Remove the substrate from the silanization solution and rinse sequentially with toluene (or acetone) and ethanol to remove any unbound silane.[8]

-

Sonicate the substrate briefly in the rinsing solvent to dislodge physisorbed multilayers.

-

Dry the functionalized substrate under a stream of nitrogen and then cure in an oven at 110 °C for 15-30 minutes to promote the formation of stable siloxane bonds.[8]

-

Vapor-phase deposition is preferred for creating a more uniform monolayer of APTMS, which is often critical for high-precision applications.

-

Substrate Preparation: Follow the same cleaning and activation steps as in the solution-phase protocol.

-

Silanization Reaction:

-

Place the cleaned and dried substrate in a vacuum desiccator or a dedicated vapor deposition chamber.

-

Place a small, open vial containing 0.5 mL of APTMS inside the chamber, ensuring it does not touch the substrate.[8]

-

Evacuate the chamber to a low pressure and then isolate it from the vacuum pump.

-

Heat the chamber to 70-90 °C for a desired period (e.g., 1-4 hours) to allow the APTMS vapor to react with the substrate surface.[8]

-

-

Post-Reaction Cleaning:

Reaction Mechanism and Visualization

The utility of APTMS in surface modification stems from a two-step reaction mechanism: hydrolysis followed by condensation.

-

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with trace amounts of water to form silanol groups (-OH).

-

Condensation: These silanol groups then condense with hydroxyl groups on the substrate surface to form stable covalent siloxane bonds (Si-O-Substrate). Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network on the surface.

The following diagram illustrates the logical workflow of APTMS surface modification.

Caption: Experimental workflow for surface functionalization using APTMS.

The following diagram illustrates the chemical signaling pathway of APTMS hydrolysis and condensation on a silica surface.

Caption: APTMS hydrolysis and condensation pathway on a hydroxylated surface.

References

- 1. This compound | C6H17NO3Si | CID 83756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. americanelements.com [americanelements.com]

- 4. 3-Aminopropyltrimethoxysilane | 13822-56-5 [chemicalbook.com]

- 5. What is 3-Aminopropyltrimethoxysilane - Properties & Specifications [njalchemist.com]

- 6. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis Mechanism of Aminopropyltrimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopropyltrimethoxysilane (APTMS) is an organofunctional alkoxysilane that plays a critical role in surface modification, bioconjugation, and the development of drug delivery systems. Its utility stems from the dual reactivity of its aminopropyl and trimethoxysilyl groups. The silane (B1218182) moiety allows for covalent attachment to inorganic substrates, while the amino group provides a reactive site for the immobilization of biomolecules. The foundational chemistry that enables these applications is the hydrolysis and subsequent condensation of the methoxy (B1213986) groups. A thorough understanding of this mechanism is paramount for controlling the functionalization process and ensuring the stability and performance of the resulting materials. This technical guide provides a detailed exploration of the core hydrolysis mechanism of APTMS, supported by quantitative data, experimental protocols, and visual representations of the chemical pathways.

The Core Mechanism: Hydrolysis and Condensation

The functionalization of surfaces with APTMS is primarily a two-step process: hydrolysis followed by condensation. The methoxy groups of APTMS are more reactive towards hydrolysis compared to the ethoxy groups of its counterpart, aminopropyltriethoxysilane (APTES)[1].

1. Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) of APTMS are sequentially replaced by hydroxyl groups (-OH), forming silanetriol (H₂N(CH₂)₃Si(OH)₃) and releasing methanol (B129727) as a byproduct. This reaction can be catalyzed by either acids or bases.

2. Condensation: The newly formed silanol (B1196071) groups are highly reactive and can condense with other silanol groups on adjacent APTMS molecules or with hydroxyl groups present on a substrate surface. This condensation reaction results in the formation of stable siloxane bonds (Si-O-Si) and the release of water. This process can lead to the formation of a cross-linked polysiloxane network on the substrate.

The overall reaction pathway can be generalized as follows:

-

Hydrolysis: R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

-

Condensation (Self-condensation): 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

-

Condensation (Surface Reaction): R-Si(OH)₃ + Substrate-OH → Substrate-O-Si(R)(OH)₂ + H₂O

The aminopropyl group in APTMS can act as an internal catalyst, influencing the rates of both hydrolysis and condensation reactions[2][3].

Quantitative Data on Hydrolysis and Condensation

The kinetics of APTMS hydrolysis and condensation are influenced by several factors, including pH, water concentration, catalyst presence, and solvent. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Condition | Observation | Reference |

| Reaction Rate | Initial reaction of APTES on silica (B1680970) gel | kobs = 1.00 x 10⁻¹ s⁻¹ | [4][5] |

| Slower second reaction of APTES on silica gel | kobs = 6.91 x 10⁻³ s⁻¹ | [4][5] | |

| Much slower third reaction of APTES on silica gel | kobs = 4.20 x 10⁻⁴ s⁻¹ | [4][5] | |

| pH Effect | Acidic conditions (low pH) | Accelerates the rate of hydrolysis and decreases the rate of self-condensation. | [6][7] |

| Neutral pH | Both hydrolysis and condensation are slow. | [6] | |

| Basic conditions (high pH) | Promotes the condensation reaction, while hydrolysis is slower than at low pH. | [6] | |

| Water Concentration | Stoichiometric amount of water | Hydrolysis occurs simultaneously with condensation. | [8] |

| High water concentration | Hydrolysis is fast, but self-condensation is delayed, leaving many Si-OH groups uncondensed. | [8][9] | |

| Solvent Effect | Presence of ethanol (B145695) | Delays the hydrolysis reaction. | [8][9][10] |

Signaling Pathways and Experimental Workflows

To visualize the chemical processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: The hydrolysis of APTMS to form reactive silanols, followed by condensation pathways.

Caption: A typical workflow for monitoring APTMS hydrolysis using FTIR spectroscopy.

Caption: Workflow for quantitative analysis of APTMS hydrolysis and condensation using ²⁹Si NMR.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline protocols for key experiments used to study APTMS hydrolysis.

Monitoring Hydrolysis by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for monitoring the chemical changes during the hydrolysis and condensation of APTMS. The disappearance of bands associated with the Si-O-CH₃ group and the appearance of bands for Si-OH and Si-O-Si bonds can be tracked over time.

Materials:

-

This compound (APTMS)

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Acid or base catalyst (e.g., acetic acid or ammonia)

-

FTIR spectrometer with an appropriate sample cell (e.g., liquid transmission cell or ATR accessory)

Procedure:

-

Solution Preparation: Prepare a solution of APTMS in the chosen solvent (e.g., 1-5% v/v in an ethanol/water mixture). The ratio of ethanol to water can be varied to control the hydrolysis rate. A common starting point is a 95:5 (v/v) ethanol:water mixture.

-

pH Adjustment: Adjust the pH of the solution to the desired level using an acid or base catalyst. Acidic conditions (pH 4-5) are often used to accelerate hydrolysis while minimizing condensation[6].

-

FTIR Measurement:

-

Acquire a background spectrum of the solvent mixture.

-

Initiate the hydrolysis reaction by adding APTMS to the pH-adjusted solvent.

-

Immediately acquire the first FTIR spectrum and continue to collect spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the Si-O-CH₃ stretching and rocking bands (around 1080 cm⁻¹ and 840 cm⁻¹, respectively).

-

Monitor the increase in the intensity of the broad Si-OH stretching band (around 3200-3600 cm⁻¹) and the Si-O-Si stretching band (around 1000-1130 cm⁻¹).

-

The kinetics of the reaction can be determined by plotting the change in the absorbance of these characteristic peaks over time.

-

Quantitative Analysis by ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy is a highly effective method for quantitatively tracking the different silicon species present during the hydrolysis and condensation of APTMS. It allows for the differentiation and quantification of the unhydrolyzed monomer, partially and fully hydrolyzed species, and various condensed oligomers.

Materials:

-

This compound (APTMS)

-

Deuterated solvent (e.g., D₂O, deuterated ethanol)

-

Acid or base catalyst

-

NMR spectrometer equipped with a probe for ²⁹Si detection

Procedure:

-

Sample Preparation: Prepare a solution of APTMS in the deuterated solvent within an NMR tube. The concentration will depend on the spectrometer's sensitivity, but typically ranges from 0.1 to 1 M.

-

Reaction Initiation: Add the required amount of D₂O and catalyst to the NMR tube to initiate the hydrolysis and condensation reactions.

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer and tune the probe to the ²⁹Si frequency.

-

Set the appropriate acquisition parameters, including a sufficient relaxation delay to ensure quantitative results. Inverse-gated decoupling can be used to suppress the nuclear Overhauser effect (NOE).

-

Acquire ²⁹Si NMR spectra at various time points to monitor the evolution of the different silicon species.

-

-

Data Analysis:

-

Identify the signals corresponding to different silicon environments. The chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS). The notation Tⁿ is often used, where 'T' indicates a trifunctional silane and 'n' is the number of siloxane bridges to that silicon atom.

-

T⁰: Unhydrolyzed R-Si(OCH₃)₃

-

T¹: R-Si(OH)₂(O-Si)

-

T²: R-Si(OH)(O-Si)₂

-

T³: R-Si(O-Si)₃

-

-

Integrate the peaks corresponding to each species to determine their relative concentrations at each time point.

-

Plot the concentrations of the different species as a function of time to determine the reaction kinetics.

-

Conclusion

A comprehensive understanding of the this compound hydrolysis mechanism is fundamental for its effective application in research and development. The interplay of hydrolysis and condensation, governed by factors such as pH, water content, and catalysts, dictates the structure and properties of the resulting functionalized surfaces. By employing analytical techniques like FTIR and ²⁹Si NMR, researchers can monitor and control these reactions to achieve desired outcomes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and professionals working to harness the full potential of APTMS in their applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of interaction of 3-aminopropyltriethoxysilane on a silica gel surface using elemental analysis and diffuse reflectance infrared Fourier transform spectra - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Aminopropyltrimethoxysilane: A Comprehensive Technical Guide

CAS Number: 13822-56-5

This in-depth technical guide provides comprehensive information on Aminopropyltrimethoxysilane (APTMS), a versatile organosilane compound. It is intended for researchers, scientists, and drug development professionals, offering detailed data on its properties, safety protocols, and handling procedures.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid known for its ability to act as a coupling agent, bonding organic materials to inorganic substrates.[1] Its dual functionality, stemming from the amino group and the hydrolyzable methoxy (B1213986) groups, makes it a valuable component in a wide range of applications, including surface modification, adhesion promotion, and as a component in coatings and sealants.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H17NO3Si | [2] |

| Molecular Weight | 179.29 g/mol | [2][3] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Odor | Ammoniacal | [2] |

| Boiling Point | 192.85 - 194 °C at 1013 hPa | [4] |

| Melting Point | <= -60 °C | [4] |

| Flash Point | 82 - 87 °C (closed cup) | [4] |

| Density | 1.010 - 1.027 g/cm³ at 20-25 °C | [3][4] |

| Solubility | Reacts with water | [3] |

| Vapor Pressure | <1 hPa @ 20 °C | |

| Refractive Index | 1.424 at 20 °C | |

| Log Pow (Octanol/Water Partition Coefficient) | 1.7 at 20 °C (for the unionized form) | [4] |

Safety Data

Proper handling and storage of this compound are crucial due to its potential hazards. It is classified as a substance that causes skin irritation and serious eye damage.[4]

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat (male) | Oral | 2.97 mL/kg bw | [4][5] |

| Acute Dermal Toxicity (LD50) | Rabbit (male) | Dermal | 11.3 mL/kg bw | [4][5] |

| Acute Inhalation Toxicity (LC50) | Rat (male) | Inhalation | > 5 ppm | [4][5] |

Table 3: Hazard Classifications and Statements

| Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage |

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.[6][7]

-

Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a maintenance medium.

-

Test Substance Application: A small volume of the test substance (liquid or solid) is applied topically to the surface of the tissue. For liquids like this compound, a nylon mesh may be used to ensure even distribution.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 42 minutes) at room temperature.[7] Following exposure, the substance is rinsed off, and the tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) at 37°C.[7]

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan (B1609692) produced is proportional to the number of viable cells and is quantified spectrophotometrically.[7]

-

Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A reduction in viability below a certain threshold (typically 50%) leads to a classification of the substance as a skin irritant.[6]

Acute Eye Irritation/Corrosion Test (Following OECD TG 405)

This guideline provides a sequential testing strategy to determine the eye irritation or corrosion potential of a substance.

-

Initial Assessment: Before in vivo testing, a weight-of-the-evidence analysis of existing data is performed. This includes assessing the substance's pH and any evidence of severe skin irritation, as these can be predictive of eye irritation.

-

In Vitro/Ex Vivo Testing: Validated in vitro or ex vivo tests are conducted to screen for corrosive or severe irritant properties.

-

In Vivo Testing (if necessary): If in vitro/ex vivo tests are inconclusive, a tiered in vivo test using albino rabbits is performed. A single animal is typically used for the initial test.

-

Application and Observation: A single dose of the test substance is applied to the conjunctival sac of one eye. The eye is observed for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).[8]

-

Scoring and Classification: Lesions are scored according to a standardized system. The severity and reversibility of the effects determine the final classification of the substance.

Visualizations

The following diagrams illustrate key processes and workflows related to this compound.

References

- 1. CAS 13822-56-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H17NO3Si | CID 83756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. cfmats.com [cfmats.com]

- 5. echemi.com [echemi.com]

- 6. iivs.org [iivs.org]

- 7. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to the Reaction of Aminopropyltrimethoxysilane with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction of aminopropyltrimethoxysilane (APTMS) with water. The hydrolysis and subsequent condensation of APTMS are fundamental processes for surface modification, nanoparticle functionalization, and the creation of organic-inorganic hybrid materials, all of which are critical in various stages of drug development and biomedical research. This document outlines the reaction mechanisms, kinetics, influencing factors, and detailed experimental protocols for monitoring these reactions.

Core Reaction Mechanisms: Hydrolysis and Condensation

The reaction of this compound with water proceeds in two primary stages: hydrolysis and condensation.

1.1. Hydrolysis

In the initial step, the methoxy (B1213986) groups (-OCH₃) of the silane (B1218182) are hydrolyzed by water to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. This reaction can proceed sequentially, replacing one, two, or all three methoxy groups.

1.2. Condensation

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation in two ways:

-

Homocondensation: Silanol groups from two different APTMS molecules react to form a siloxane bond (Si-O-Si) and a molecule of water.

-

Heterocondensation: A silanol group on an APTMS molecule reacts with a hydroxyl group on a substrate surface (e.g., silica (B1680970), glass) to form a stable covalent bond, effectively grafting the aminopropylsilane (B1237648) onto the surface.

These condensation reactions can lead to the formation of linear or cyclic oligomers and, eventually, a cross-linked polysiloxane network.[1]

Factors Influencing the Reaction

The rates of hydrolysis and condensation are significantly influenced by several factors, which must be carefully controlled to achieve desired outcomes in surface modification and material synthesis.

2.1. pH of the Solution

The pH of the aqueous solution is a critical parameter. The hydrolysis rate of silanes is slowest at a neutral pH of 7. Both acidic and alkaline conditions catalyze the reaction.[2] For this compound, the amine functionality can act as an internal catalyst, influencing the local pH at the reaction site.

2.2. Water Concentration

The concentration of water plays a crucial role in the extent and rate of hydrolysis. Stoichiometrically, three moles of water are required to hydrolyze one mole of a trimethoxysilane (B1233946) completely. Insufficient water will lead to incomplete hydrolysis, while an excess of water can favor homocondensation in solution, leading to the formation of polysiloxane aggregates rather than uniform surface functionalization.

2.3. Solvents

The choice of solvent can significantly impact the reaction kinetics. The presence of alcohol, such as ethanol, can delay the hydrolysis of this compound.[1][3] Anhydrous organic solvents like toluene (B28343) are often used to control the extent of hydrolysis and favor monolayer formation on surfaces.

2.4. Temperature

As with most chemical reactions, an increase in temperature generally increases the rate of both hydrolysis and condensation. Pre-annealing the silane solution at elevated temperatures (e.g., 70°C) can lead to denser and more ordered silane layers on surfaces.[4]

2.5. Silane Concentration

Higher concentrations of this compound can lead to an increased rate of both hydrolysis and condensation. However, this can also promote the formation of multilayers and aggregates in solution.

Quantitative Data

The following tables summarize key quantitative data related to the analysis of this compound hydrolysis and condensation.

Table 1: 29Si NMR Chemical Shifts for Hydrolyzed and Condensed Species

| Silicon Species | Structure Notation | Typical Chemical Shift Range (ppm) |

| Monomer (unhydrolyzed) | T⁰ | -40 to -42 |

| Monomer (1 hydrolyzed group) | T¹ | -48 to -50 |

| Monomer (2 hydrolyzed groups) | T² | -56 to -58 |

| Monomer (3 hydrolyzed groups) | T³ | -64 to -66 |

| Dimer (1 siloxane bond) | D¹ | -50 to -52 |

| Dimer (2 siloxane bonds) | D² | -58 to -60 |

| Cyclic and Linear Oligomers | T²(T¹) | -55 to -65 |

| Cross-linked network | T³ | -65 to -70 |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent, pH, and concentration.

Table 2: Kinetic Rate Constants for Aminopropyltriethoxysilane (APTES) on Silica Gel

| Reaction Stage | Observed Rate Constant (kobs) in s-1 |

| Initial Fast Reaction | 1.00 x 10-1 |

| Slower Second Reaction | 6.91 x 10-3 |

| Much Slower Third Reaction | 4.20 x 10-4 |

Data from a study on the interaction of 3-aminopropyltriethoxysilane (B1664141) with silica gel in toluene at 388 K.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in the study and application of this compound reactions.

4.1. Monitoring Hydrolysis and Condensation by 29Si NMR Spectroscopy

Methodology:

-

Solution Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., D₂O, deuterated methanol) to a known concentration (e.g., 1-5% v/v). The use of deuterated solvents is for the NMR lock.

-

pH Adjustment: Adjust the pH of the solution to the desired value using a dilute acid (e.g., HCl) or base (e.g., NaOH).

-

NMR Tube Preparation: Transfer the solution to a 5 mm NMR tube immediately after preparation.

-

NMR Acquisition: Acquire 29Si NMR spectra at regular time intervals using an inverse-gated decoupling pulse sequence to ensure quantitative results by suppressing the Nuclear Overhauser Effect (NOE).

-

Data Processing: Process the acquired spectra, including phasing and baseline correction.

-

Peak Integration: Integrate the signals corresponding to the different silicon species (T⁰, T¹, T², T³, and condensed species) based on their known chemical shifts (see Table 1).

-

Kinetic Analysis: Plot the concentration of each species as a function of time to determine the reaction kinetics.

4.2. Monitoring Hydrolysis and Condensation by FT-IR Spectroscopy

Methodology:

-

Solution Preparation: Prepare a solution of this compound in the chosen solvent (e.g., ethanol, water, or a mixture).

-

Reaction Initiation: Initiate the hydrolysis by adding a known amount of water to the silane solution.

-

FT-IR Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for in-situ monitoring of liquid samples.

-

Background Spectrum: Acquire a background spectrum of the solvent.

-

Spectral Acquisition: Acquire spectra of the reacting solution at regular time intervals.

-

Data Analysis: Monitor the decrease in the intensity of the Si-O-CH₃ stretching band (around 1080 cm⁻¹ and 840 cm⁻¹) and the increase in the intensity of the Si-OH stretching band (broad peak around 3200-3600 cm⁻¹) and Si-O-Si stretching bands (around 1020-1130 cm⁻¹).

-

Kinetic Analysis: Plot the change in peak intensity or area as a function of time to determine the reaction kinetics. The formation of methanol can also be monitored by its characteristic IR bands.

Conclusion

The reaction of this compound with water is a complex process involving competing hydrolysis and condensation reactions. A thorough understanding and precise control of the reaction conditions, including pH, water concentration, solvent, and temperature, are paramount for achieving desired outcomes in surface functionalization and materials synthesis. The analytical techniques and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate and utilize the chemistry of this compound effectively in their respective fields.

References

- 1. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetics of interaction of 3-aminopropyltriethoxysilane on a silica gel surface using elemental analysis and diffuse reflectance infrared Fourier transform spectra - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Aminopropyltrimethoxysilane physical and chemical properties

An In-depth Technical Guide to Aminopropyltrimethoxysilane: Core Physical and Chemical Properties for Researchers

This compound (APTMS) is an organosilicon compound widely utilized across various scientific disciplines, particularly in materials science and drug development.[1][2] Its bifunctional nature, possessing both an organic amine group and inorganic-reactive trimethoxysilyl groups, allows it to act as a versatile coupling agent, bridging organic and inorganic materials.[3][4] This guide provides a detailed overview of the core physical and chemical properties of APTMS, experimental protocols for its application, and visualizations of its reaction mechanisms.

Core Chemical and Physical Properties

APTMS is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is a moisture-sensitive compound that requires careful handling and storage to prevent hydrolysis.[1][5]

Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 13822-56-5 | [1][6] |

| IUPAC Name | 3-(trimethoxysilyl)propan-1-amine | [6] |

| Molecular Formula | C6H17NO3Si | [5][6] |

| Molecular Weight | 179.29 g/mol | [5][6] |

| Appearance | Clear colorless to light yellow liquid | [1][5][7] |

| Odor | Ammoniacal, amine-like | [1][5] |

Physical Properties

The physical properties of APTMS are critical for its application in various experimental setups. These properties are summarized in the table below.

| Property | Value | Source |

| Density | 1.027 g/mL at 25 °C | [5] |

| Boiling Point | 91-92 °C at 15 mmHg | [5] |

| Melting Point | < -60 °C | [5][8] |

| Flash Point | 83 °C (182 °F) | [3][5] |

| Refractive Index | n20/D 1.424 | [5] |

| Vapor Pressure | 0 - 12790 Pa at 20-25 °C | [5][8] |

| pKa | 10.61 ± 0.10 (Predicted) | [5] |

Chemical Reactivity and Solubility

Reactivity and Stability

APTMS is stable under standard conditions but is highly sensitive to moisture.[1][5] It is incompatible with water, strong acids, strong oxidizing agents, alcohols, and peroxides.[5][9] The compound is combustible.[5]

Hydrolysis and Condensation

The primary chemical reaction of APTMS involves the hydrolysis of its methoxy (B1213986) groups in the presence of water. This reaction forms reactive silanol (B1196071) (Si-OH) groups and releases methanol (B129727) as a byproduct.[1][10] These silanol groups can then undergo condensation with hydroxyl groups on inorganic substrates (like silica (B1680970), glass, or metal oxides) to form stable covalent siloxane (Si-O-Substrate) bonds.[3][10] The silanols can also self-condense to form cross-linked polysiloxane structures on a surface.[10] The amine group in the molecule can catalyze the hydrolysis reaction.[10]

Caption: Hydrolysis and condensation pathway of this compound.

Solubility

APTMS reacts with water.[5] It is slightly soluble in chloroform (B151607) and methanol and miscible with many organic solvents like ethanol (B145695) and acetone (B3395972).[1][5]

Role as a Coupling Agent

The dual functionality of APTMS is key to its primary application as a coupling agent or adhesion promoter.[1][3] The trimethoxysilyl group provides a mechanism for bonding to inorganic substrates, while the aminopropyl group offers a reactive site for covalent bonding or interaction with organic molecules and polymers, such as epoxies and polyurethanes.[1][5]

Caption: Logical relationship of APTMS as a bifunctional coupling agent.

Experimental Protocols: Surface Functionalization

APTMS is frequently used to functionalize surfaces, such as silica nanoparticles or glass slides, to introduce amine groups. These groups can then be used for subsequent covalent attachment of biomolecules, drugs, or other chemical entities.

General Protocol for Silanization of a Silica Substrate

This protocol provides a general workflow for modifying a silica-based surface with APTMS.

Materials:

-

Substrate (e.g., silica wafers, glass slides, silica nanoparticles)

-

This compound (APTMS)

-

Anhydrous solvent (e.g., toluene (B28343) or ethanol)

-

Cleaning solution (e.g., Piranha solution - use with extreme caution , or RCA-1 clean)

-

Deionized water

-

Inert gas (e.g., Nitrogen or Argon)

-

Oven

Methodology:

-

Substrate Cleaning and Activation:

-

Thoroughly clean the substrate to remove organic contaminants. For silica wafers or glass, this can be achieved by sonication in solvents like acetone and isopropanol.

-

Activate the surface to generate hydroxyl (-OH) groups. This is often done by treating with an oxygen plasma or immersing in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a specific duration, followed by extensive rinsing with deionized water.

-

Dry the substrate completely, often by baking in an oven (e.g., at 110-120 °C) or under a stream of inert gas.

-

-

Silanization Solution Preparation:

-

Prepare a dilute solution of APTMS (typically 1-5% v/v) in an anhydrous solvent like toluene or ethanol. The reaction should be performed in a moisture-free environment to prevent premature self-condensation of APTMS in the solution.

-

-

Deposition/Reaction:

-

Immerse the cleaned, activated, and dried substrate into the APTMS solution.

-

Allow the reaction to proceed for a set time, which can range from 30 minutes to several hours, at room temperature or with gentle heating.[10] The deposition time influences the thickness and structure of the resulting APTMS layer.[11]

-

The process should be carried out under an inert atmosphere if possible to minimize exposure to ambient moisture.

-

-

Post-Deposition Rinsing and Curing:

-

Remove the substrate from the silanization solution.

-

Rinse it thoroughly with the solvent (e.g., toluene or ethanol) to remove any physisorbed, unreacted silane (B1218182) molecules.

-

Cure the APTMS layer by baking the substrate in an oven (e.g., at 110-120 °C for 30-60 minutes). This step promotes the formation of stable covalent bonds between the silane and the substrate and encourages cross-linking within the silane layer.

-

-

Characterization (Optional):

-

The functionalized surface can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of nitrogen from the amine groups, contact angle measurements to assess changes in surface hydrophilicity, or Atomic Force Microscopy (AFM) to analyze surface morphology.

-

Caption: General experimental workflow for surface silanization with APTMS.

Safety and Handling

APTMS is a hazardous chemical that requires careful handling.[12] It can cause skin irritation and serious eye damage.[4][12]

-

Handling: Use in a well-ventilated area.[13] Wear suitable protective clothing, gloves (neoprene or nitrile rubber), and eye/face protection.[14][15] Avoid contact with skin and eyes, and avoid inhaling vapor or mist.[13] Keep away from sources of ignition.[13]

-

Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[12][15] The material is moisture-sensitive and should be protected from water and moist air.[5][12] Recommended storage temperature is below +30°C.[5]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Aminopropyltrimethoxysilane CAS#: 13822-56-5 [m.chemicalbook.com]

- 3. 3-AMINOPROPYLTRIMETHOXYSILANE | [gelest.com]

- 4. 3-AMINOPROPYLTRIMETHOXYSILANE, 99% | CymitQuimica [cymitquimica.com]

- 5. 3-Aminopropyltrimethoxysilane | 13822-56-5 [chemicalbook.com]

- 6. This compound | C6H17NO3Si | CID 83756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 13822-56-5 CAS MSDS (3-Aminopropyltrimethoxysilane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. (3-Aminopropyl)trimethoxysilane, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. powerchemcorp.com [powerchemcorp.com]

- 14. gelest.com [gelest.com]

- 15. carlroth.com:443 [carlroth.com:443]

Aminopropyltrimethoxysilane for Surface Functionalization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Aminopropyl)trimethoxysilane (APTMS) is an organosilane compound widely utilized for the surface functionalization of a variety of materials, including glass, silica (B1680970), and metal oxides.[1][2] Its bifunctional nature, possessing both a reactive trimethoxysilane (B1233946) group and a primary amine group, makes it an effective coupling agent.[1] The trimethoxysilane end hydrolyzes in the presence of water to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Si).[3][4] This process leaves the aminopropyl group exposed, rendering the surface amenable to further modification and conjugation with biomolecules, nanoparticles, or drugs. This guide provides a comprehensive technical overview of APTMS, its chemical properties, detailed experimental protocols for surface functionalization, and methods for characterizing the resulting surfaces.

Chemical Properties of Aminopropyltrimethoxysilane

APTMS is a colorless liquid with the chemical formula C6H17NO3Si.[5] It is soluble in most organic solvents such as ethanol, toluene, and acetone (B3395972).[3][5] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 179.29 g/mol |

| Density | 1.027 g/mL at 25 °C |

| Boiling Point | 91-92 °C at 15 mmHg |

| Refractive Index | n20/D 1.424 |

| CAS Number | 13822-56-5 |

Source:[6]

The Silanization Process: A Step-by-Step Mechanism

The surface functionalization with APTMS is a two-step process involving hydrolysis and condensation. The methoxy (B1213986) groups of APTMS are more reactive and hydrolyze more rapidly than the ethoxy groups of its counterpart, (3-aminopropyl)triethoxysilane (APTES).[7]

-

Hydrolysis: The trimethoxysilane groups of APTMS react with water molecules to form silanol groups (-Si-OH). This step is crucial for the subsequent reaction with the substrate.

-

Condensation: The newly formed silanol groups on the APTMS molecule react with the hydroxyl groups present on the substrate surface (e.g., Si-OH on a glass surface). This reaction forms a stable, covalent siloxane bond (Si-O-Si), anchoring the APTMS molecule to the surface.

-

Polymerization: Adjacent APTMS molecules can also undergo condensation with each other, forming a cross-linked polysiloxane network on the surface. The extent of this polymerization can influence the thickness and stability of the resulting layer.

Quantitative Data on APTMS Functionalized Surfaces

The properties of the APTMS layer are highly dependent on the reaction conditions. The following table summarizes key quantitative data from various studies.

| Parameter | Value | Conditions | Source |

| Amine Group Density | 2.7 molecules/nm² | On silica nanoparticles | [5] |

| Monolayer Thickness | ~5-10 Å (0.5-1.0 nm) | Vapor-phase deposition | [3][6] |

| Multilayer Thickness | Up to 140 nm | 5% APTMS in ethanol, overnight incubation | [3] |

| Water Contact Angle (Monolayer) | 40-65° | Varies with deposition method | [3] |

| Hydrolytic Stability | APTMS layers are less stable than those from G2 silanes like AEAPTES due to intramolecularly catalyzed hydrolysis. | Comparison of different aminosilanes | [6][8] |

Experimental Protocols

The two primary methods for APTMS deposition are solution-phase and vapor-phase deposition. The choice of method depends on the desired layer characteristics, with vapor-phase deposition generally producing more uniform monolayers.[6]

Solution-Phase Deposition Protocol

This method is straightforward but can lead to the formation of multilayers and aggregates.[7]

Materials:

-

(3-Aminopropyl)trimethoxysilane (APTMS)

-

Anhydrous solvent (e.g., toluene, ethanol, or acetone)

-

Substrate (e.g., glass slides, silicon wafers)

-

Beakers or Coplin jars

-

Nitrogen gas source

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by sonication in a series of solvents like acetone and isopropanol, followed by drying with nitrogen. For silica-based substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) treatment can be used for enhanced hydroxylation. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

-

Silane (B1218182) Solution Preparation: In a fume hood, prepare a 1-2% (v/v) solution of APTMS in an anhydrous solvent. The presence of a small, controlled amount of water is necessary to initiate hydrolysis.

-

Immersion: Immerse the cleaned and dried substrates in the APTMS solution. The immersion time can range from a few minutes to several hours. Shorter times tend to favor monolayer formation, while longer times can lead to multilayers.[3]

-

Rinsing: After immersion, rinse the substrates thoroughly with the anhydrous solvent to remove any non-covalently bound APTMS molecules.

-

Curing: Cure the coated substrates in an oven at 110-120 °C for at least 30 minutes. This step promotes the formation of stable siloxane bonds.

Vapor-Phase Deposition Protocol

This method is preferred for creating uniform, thin films and is less sensitive to variations in humidity.[6]

Materials:

-

(3-Aminopropyl)trimethoxysilane (APTMS)

-

Vacuum desiccator or a Schlenk flask

-

Substrate

-

Vacuum pump

-

Oven or hot plate

Procedure:

-

Substrate Preparation: Clean and dry the substrates as described in the solution-phase protocol.

-

Deposition Setup: Place the cleaned substrates in a vacuum desiccator or Schlenk flask. In a separate container within the chamber (not in direct contact with the substrates), place a small amount of liquid APTMS (e.g., 200-500 µL).[6][9]

-

Deposition: Evacuate the chamber using a vacuum pump and then place it in an oven or on a hot plate at a controlled temperature (e.g., 70-90 °C).[6] The deposition time can range from 1 to 48 hours, depending on the desired layer thickness and density.[3][9]

-

Post-Deposition Rinsing: After the deposition period, remove the substrates and rinse them with an appropriate solvent (e.g., toluene, then ethanol) to remove physisorbed molecules.

-

Curing: Cure the substrates in an oven at 110-120 °C for at least 1 hour to complete the condensation reaction and stabilize the layer.[9]

Surface Characterization Techniques

A variety of surface-sensitive techniques can be employed to characterize the APTMS-functionalized surface.

-

Contact Angle Goniometry: Measures the water contact angle to assess the hydrophobicity/hydrophilicity of the surface. A successful APTMS coating will increase the hydrophobicity of a hydrophilic substrate like glass.[3]

-

X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical state information of the surface. The presence of nitrogen (from the amine group) and a change in the silicon and oxygen signals are indicative of a successful functionalization.[10]

-

Atomic Force Microscopy (AFM): Used to visualize the surface topography and measure the roughness of the APTMS layer. It can reveal the formation of monolayers versus aggregates or multilayers.[10]

-

Ellipsometry: A non-destructive technique to measure the thickness of the deposited silane layer with high precision.[3]

Applications in Drug Development and Research

The primary amine groups introduced by APTMS functionalization serve as versatile anchor points for the covalent attachment of various molecules. This has significant implications for drug development and biomedical research.

-

Biomolecule Immobilization: Antibodies, enzymes, and DNA can be immobilized on APTMS-functionalized surfaces for applications in biosensors, diagnostics, and affinity chromatography.

-

Nanoparticle Functionalization: APTMS is used to modify the surface of nanoparticles (e.g., silica, iron oxide) to improve their biocompatibility, stability, and to facilitate the attachment of targeting ligands or drug molecules for targeted drug delivery systems.[11]

-

Cell Culture Substrates: Modifying the surface of cell culture dishes with APTMS can influence cell adhesion, proliferation, and differentiation.

-

Drug Delivery: The amine groups can be used to conjugate drugs directly to the surface or to link polymers that can encapsulate therapeutic agents.

Conclusion

This compound is a powerful and versatile molecule for the surface functionalization of a wide range of materials. A thorough understanding of its chemical properties, the silanization mechanism, and the influence of reaction parameters is crucial for achieving reproducible and stable surfaces. By following well-defined experimental protocols and employing appropriate characterization techniques, researchers can tailor surface properties for a multitude of applications in drug development, diagnostics, and fundamental scientific research. The choice between solution-phase and vapor-phase deposition will depend on the specific requirements for layer uniformity and thickness control. While APTMS provides a robust platform for introducing amine functionalities, its hydrolytic stability should be considered for applications in aqueous environments over extended periods.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Aminopropyltrimethoxysilane (APTMS) as a Coupling Agent

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Aminopropyltrimethoxysilane (APTMS), a versatile organosilane compound widely used as a surface coupling agent. It details the fundamental mechanism of action, common applications in research and biotechnology, detailed experimental protocols for surface modification, and quantitative data on the resulting surface properties.

Core Concepts and Mechanism of Action

(3-Aminopropyl)trimethoxysilane (APTMS) is an aminosilane (B1250345) that serves as a molecular bridge between inorganic substrates and organic materials.[1] Its bifunctional nature is the key to its utility: it possesses a trimethoxysilane (B1233946) group for binding to inorganic surfaces and a terminal primary amine group for covalently attaching organic molecules.[2]

The surface modification process occurs via a two-step hydrolysis and condensation reaction pathway:

-

Hydrolysis: In the presence of water, the three methoxy (B1213986) groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction releases methanol (B129727) as a byproduct and can be catalyzed by acid or base.[3][4] The rate of hydrolysis for APTMS (a methoxy silane) is generally faster than for its ethoxy equivalent, APTS.[3]

-

Condensation: The newly formed silanol groups can then react in two ways:

Upon completion of this process, the substrate is functionalized with a layer of APTMS, exposing the reactive aminopropyl groups which are oriented away from the surface, ready for subsequent bioconjugation or further chemical modification.[5]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Applications of 3-Aminopropyltriethoxysilane_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Aminopropyltrimethoxysilane (APTMS) Coating of Glass Slides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of glass slides with aminopropyltrimethoxysilane (APTMS) is a fundamental technique used to introduce primary amine groups onto the glass surface.[1] This process, known as silanization, is critical for the covalent immobilization of a wide array of biomolecules, including DNA, proteins, and cells.[1] The exposed amine groups provide reactive sites for crosslinking agents, enabling the attachment of molecules for various applications such as microarrays, cell culture, and biosensors.[2] The underlying principle involves the hydrolysis of the methoxy (B1213986) groups of APTMS in the presence of water to form reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups present on the glass surface, forming stable covalent siloxane bonds and leaving the aminopropyl groups available for further functionalization.[1]

Chemical Reaction Pathway

The silanization process with APTMS involves two main chemical reactions: hydrolysis and condensation. First, the methoxy groups of APTMS react with water to form silanol groups. Subsequently, these silanol groups react with the hydroxyl groups on the glass surface to form stable siloxane bonds, covalently attaching the aminopropylsilane (B1237648) to the glass.

Experimental Protocols

Several protocols exist for APTMS coating, with variations in solvent, concentration, and curing conditions. Below are three common methods. All procedures involving organic solvents and APTMS should be performed in a chemical fume hood with appropriate personal protective equipment.

Protocol 1: Acetone-Based Coating

This is a rapid and widely used method.[2][3]

Experimental Workflow:

Methodology:

-

Cleaning and Activation:

-

Thoroughly clean glass slides. A common method is to soak them in a chromic acid solution for at least 4 hours, followed by extensive rinsing with running tap water, then distilled water, and finally ethanol.[3] Alternatively, for a more aggressive clean, immerse slides in a freshly prepared piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive.

-

Dry the slides completely, for instance, in an oven.[3]

-

-

Silanization:

-

Prepare a 2% (v/v) solution of APTMS in dry acetone (B3395972).[2][3] This solution should be made fresh.

-

Immerse the cleaned and dried slides in the APTMS solution for 30 seconds.[2][3]

-

-

Rinsing and Curing:

Protocol 2: Aqueous-Based Coating

This method avoids the use of anhydrous organic solvents, simplifying the procedure.[4]

Experimental Workflow:

Methodology:

-

Cleaning:

-

Use clean microscope slides.[4]

-

-

Silanization:

-

Rinsing and Curing:

-

Remove the slides and rinse by swirling in a beaker of deionized water for 1 minute.[4]

-

Repeat the rinse in a second beaker of fresh deionized water for another minute.[4]

-

Allow the slides to air dry completely.[4]

-

Cure the slides in an oven overnight. Temperatures between 60°C and 100°C can be used.[4]

-

Protocol 3: Toluene-Based Coating (Vapor or Liquid Phase)

This method is often used when a more controlled, uniform monolayer is desired.

Methodology:

-

Cleaning and Activation:

-

Silanization (Liquid Phase):

-

Sonicate the cleaned slides in a 2% solution of APTMS in toluene (B28343) for 1 hour.[5]

-

-

Rinsing and Curing:

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published protocols.

| Parameter | Acetone-Based Protocol | Aqueous-Based Protocol | Toluene-Based Protocol |

| APTMS Concentration | 2% (v/v)[2][3] | 1-4% (v/v)[4] | 2% (v/v)[5] |

| Solvent | Dry Acetone[2][3] | Deionized Water[4] | Toluene[5] |

| Incubation Time | 30 seconds[2][3] | 1 minute[4] | 1 hour (with sonication)[5] |

| Rinsing Solvents | Acetone, DI Water[2][3] | DI Water[4] | Toluene, Methanol-Toluene, Methanol[5] |

| Curing Temperature | 37°C[3] | 60-100°C[4] | 110°C[5] |

| Curing Time | Overnight[3] | Overnight[4] | 1 hour[5] |

Troubleshooting and Considerations

-

Uneven Coating: This can result from improper cleaning of the glass slides or from polymerization of the APTMS in solution. Ensure slides are thoroughly cleaned and activated. Prepare the APTMS solution immediately before use.[3]

-

Multilayer Formation: The presence of excess water in organic solvents can lead to the formation of multiple layers of polysiloxane.[6][7] For monolayer formation, using dry solvents or vapor-phase deposition is recommended.[8]

-

Verification of Coating: The success of the coating can be verified using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM).[8][9] A simple qualitative check is to observe the wetting of a water droplet on the surface; a successfully aminated surface will be more hydrophilic than clean glass.[10]

-

Stability: APTMS-coated slides can be stored at room temperature for an extended period, with some reports indicating usability for up to a year.[3]

Logical Relationship for Protocol Selection

Choosing the appropriate protocol depends on the specific application and available resources.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Untitled Document [le.ac.uk]

- 4. APTS_Methods [bio.umass.edu]

- 5. journals.viamedica.pl [journals.viamedica.pl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Reddit - The heart of the internet [reddit.com]

Application Notes and Protocols for Aminopropyltrimethoxysilane (APTMS) Surface Modification of Silica Nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Silica (B1680970) nanoparticles (SNPs) are extensively utilized in biomedical research, particularly in drug delivery, owing to their biocompatibility, high surface area, and tunable porosity.[1] Their surfaces are abundant with silanol (B1196071) groups (Si-OH), which can be readily functionalized to introduce various chemical moieties.[1] Aminopropyltrimethoxysilane (APTMS) is a frequently employed silane (B1218182) coupling agent for introducing primary amine (-NH2) groups onto the silica surface.[2] This process, known as silanization or amino-functionalization, is a critical step for the subsequent conjugation of therapeutic agents, targeting ligands, and imaging probes.[1][3] The primary amine groups provide a reactive handle for various bioconjugation chemistries, enabling the development of sophisticated nanoparticle-based therapeutic and diagnostic systems.[1]

These application notes provide detailed protocols for the two primary methods of APTMS functionalization of silica nanoparticles: post-synthesis grafting and co-condensation. Additionally, it includes a summary of typical characterization data and visual workflows to guide researchers in the successful surface modification of silica nanoparticles for their specific applications.

I. Methods of Silyl (B83357) Functionalization

There are two principal strategies for introducing APTMS onto silica nanoparticles:

-

Post-Synthesis Grafting: This is a widely used two-step method where pre-synthesized silica nanoparticles are reacted with APTMS. The APTMS molecules covalently attach to the silanol groups present on the surface of the nanoparticles.[1][4]

-

Co-condensation: In this one-pot synthesis approach, APTMS is introduced concurrently with a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), during the formation of the nanoparticles.[4][5] This method results in the incorporation of amine groups both on the surface and within the silica matrix.[4]

II. Experimental Protocols

A. Post-Synthesis Grafting of APTMS onto Silica Nanoparticles

This protocol describes the surface modification of pre-synthesized silica nanoparticles with APTMS in an ethanol-based solvent system.

Materials:

-

Silica nanoparticles (SNPs)

-

(3-Aminopropyl)trimethoxysilane (APTMS)

-

Anhydrous ethanol (B145695)

-

Ammonia (B1221849) solution (25 wt.%)

-

Deionized water

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Centrifuge and centrifuge tubes

-

Ultrasonicator

Protocol:

-

Dispersion of Silica Nanoparticles:

-

Silanization Reaction:

-

Bring the silica nanoparticle suspension to reflux with vigorous stirring.[6]

-

In a separate vial, prepare a solution of APTMS (e.g., 218 µL) and a catalytic amount of ammonia solution (e.g., 20 µL of 25 wt.%) in ethanol.[6]

-

Add the APTMS solution dropwise to the refluxing silica nanoparticle suspension.[6]

-

Continue the reaction under reflux with vigorous stirring for a set duration, typically ranging from 12 to 24 hours.[1][6]

-

-

Washing and Purification:

-

After the reaction is complete, allow the suspension to cool to room temperature.

-

Collect the nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes).[1][6]

-

Discard the supernatant and resuspend the nanoparticle pellet in fresh ethanol.

-

Repeat the washing step (centrifugation and resuspension) at least three times with ethanol and then with deionized water to remove any unreacted APTMS and by-products.[7]

-

-

Drying:

-

Dry the final product under vacuum to obtain the amine-functionalized silica nanoparticles as a powder.[7]

-

B. Co-condensation Synthesis of Amine-Functionalized Silica Nanoparticles

This protocol describes a one-pot synthesis of amine-functionalized silica nanoparticles using TEOS as the silica precursor and APTMS as the functionalizing agent.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

(3-Aminopropyl)trimethoxysilane (APTMS)

-

Ethanol

-

Deionized water

-

Ammonia solution (e.g., 28-30 wt.%)

-

Reaction vessel (Erlenmeyer flask or beaker)

-

Magnetic stirrer and stir bar

Protocol:

-

Preparation of the Reaction Mixture:

-

In a reaction vessel, prepare a mixture of ethanol and deionized water.

-

Add a specific volume of ammonia solution to the mixture and stir.

-

-

Addition of Precursors:

-

In a separate container, mix TEOS and APTMS at the desired molar ratio.

-

Add the TEOS/APTMS mixture to the ethanol/water/ammonia solution under vigorous stirring.

-

-

Reaction:

-

Allow the reaction to proceed at room temperature with continuous stirring for a specified time (e.g., 2-24 hours). The formation of a milky white suspension indicates the formation of nanoparticles.[1]

-

-

Washing and Purification:

-

Drying:

-

Dry the final product under vacuum to obtain the amine-functionalized silica nanoparticles.

-

III. Characterization of APTMS-Modified Silica Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to determine the physicochemical properties of the functionalized nanoparticles.

| Characterization Technique | Parameter Measured | Typical Observations for APTMS-Modified SNPs |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | A slight increase in particle size may be observed after APTMS modification.[8] |

| Zeta Potential | The zeta potential will shift from negative for bare silica (due to deprotonated silanol groups) to positive in neutral or acidic pH due to the protonation of the introduced amine groups.[9][10] | |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | Appearance of new peaks corresponding to N-H bending (around 1560-1640 cm⁻¹) and C-H stretching (around 2850-2950 cm⁻¹) vibrations, confirming the presence of aminopropyl groups.[9][11][12] |

| Thermogravimetric Analysis (TGA) | Grafting Density | A weight loss step at higher temperatures (typically between 200°C and 600°C) corresponding to the decomposition of the organic aminopropyl moieties. The percentage of weight loss can be used to quantify the amount of grafted APTMS.[4][13][14] |

| Quantitative Amine Assays | Surface Amine Density | Colorimetric assays like the ninhydrin (B49086) assay or 4-nitrobenzaldehyde (B150856) (4-NBA) assay can be used to quantify the number of accessible primary amine groups on the nanoparticle surface.[15][16] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Detection of a nitrogen (N 1s) peak confirms the presence of amine groups on the surface. The N/Si atomic ratio can provide an estimate of the surface coverage.[15] |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology and Size | To confirm that the nanoparticle morphology and size are maintained after the functionalization process.[2][8] |

IV. Quantitative Data Summary

The following tables summarize typical quantitative data for silica nanoparticles before and after APTMS functionalization, as reported in the literature.

Table 1: Particle Size and Zeta Potential

| Nanoparticle Type | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| Bare Silica Nanoparticles (SiO₂) | 137 | -19.3 ± 1.7 | [9] |

| APTMS-Modified Silica (SiO₂-NH₂) | 141 | +32.5 ± 2.2 | [8][9] |

| Bare Mesoporous Silica (MSN) | - | -18.00 | [10] |

| APTMS-Grafted MSN | - | +27.00 | [10] |

Note: Zeta potential is pH-dependent. The positive values for amine-functionalized particles are typically measured at neutral or slightly acidic pH.[17]

Table 2: Quantification of Surface Amine Groups

| Quantification Method | Amine Content (μmol/g) | Amine Density (amines/nm²) | Reference |

| Ninhydrin Assay | - | 4.4 | [2] |

| 4-Nitrobenzaldehyde (4-NBA) Assay | Varies with particle size and loading | - | [15] |

| ¹H qNMR (total amine) | Varies with particle size and loading | - | [18] |

| Thermogravimetric Analysis (TGA) | Correlates with weight loss | - | [2] |

| X-ray Photoelectron Spectroscopy (XPS) | N/Si ratio provides relative coverage | - | [15] |

Note: Different quantification methods may yield different results. For instance, colorimetric assays typically measure accessible amine groups, which may be lower than the total amine content measured by methods like NMR after particle dissolution.[18][19]

V. Visualizations

A. Experimental Workflows

Caption: Workflow for post-synthesis silyl functionalization of silica nanoparticles with APTMS.

Caption: Workflow for the co-condensation synthesis of amine-functionalized silica nanoparticles.

B. Application in Drug Delivery

Caption: Conceptual pathway for targeted drug delivery using APTMS-functionalized silica nanoparticles.

VI. Applications in Drug Development

The introduction of primary amine groups via APTMS modification is a gateway to a multitude of applications in drug development:

-

Targeted Drug Delivery: The amine groups can be used to covalently attach targeting moieties such as antibodies, peptides, or small molecules (e.g., folic acid) that recognize specific receptors overexpressed on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target side effects.[3][20]

-